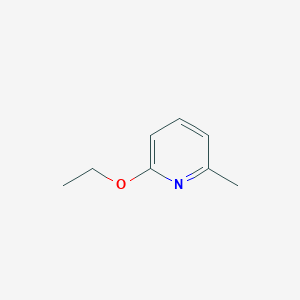

2-Ethoxy-6-methylpyridine

Vue d'ensemble

Description

2-Ethoxy-6-methylpyridine is a chemical compound with the molecular formula C8H11NO . It is used for research purposes.

Synthesis Analysis

The synthesis of this compound or similar compounds often involves methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .Applications De Recherche Scientifique

1. Application in Solar Cell Performance

4-Ethoxy-2-methylpyridine (EOP), a derivative of 2-Ethoxy-6-methylpyridine, has been studied for its effects on the performance of dye-sensitized solar cells. The study found that the addition of EOP to the electrolyte of these solar cells shifted the flatband potential of the TiO2 electrode negatively and improved the interfacial recombination rate, ultimately enhancing the open-circuit photovoltage (Yin et al., 2008).

2. Retinoprotective Effects

2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, closely related to this compound, has shown promising retinoprotective effects. A study demonstrated its efficacy in preventing ischemic injuries in the retinal fundus of rats and increasing retinal microcirculation levels significantly when compared with untreated groups (Peresypkina et al., 2020).

3. Synthesis of 5-Azacoumarins

Research on 2-Formyl-3-hydroxypyridine and its 6-methyl derivative, which are structurally related to this compound, has led to the synthesis of 5-azacoumarins. These compounds have potential applications in various chemical processes (Billeret, Blondeau, & Sliwa, 1993).

4. Gas-phase Decomposition Kinetics

The gas-phase elimination kinetics of 2-ethoxypyridine, another analogue, were studied using density functional methods. This research contributes to understanding the mechanisms involved in the thermal decomposition of pyridine derivatives (Márquez, Córdova, & Chuchani, 2012).

5. Geroprotective Agent

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been investigated for its potential as a geroprotector. The compound was found to increase the lifespan of certain mice strains by prolonging their 'latent' survival time and reducing mortality rates (Emanuel & Obukhova, 1978).

6. Synthesis of Antioxidants

An improved synthesis process for 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, was developed. This advancement in synthesis may enhance the production and application of this compound in various industries (Yao, 2007).

Orientations Futures

The future directions in the research and development of 2-Ethoxy-6-methylpyridine or similar compounds often involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . Another direction is the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .

Propriétés

IUPAC Name |

2-ethoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKCUGHIEOGWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406212 | |

| Record name | Pyridine, 2-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18617-77-1 | |

| Record name | Pyridine, 2-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)